1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
1-(4-Methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylbenzyl group at the 1-position and a piperazine ring at the 4-position. The piperazine moiety is further modified with a 2-methylprop-2-en-1-yl (isobutenyl) group.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-16(2)13-25-8-10-26(11-9-25)20-19-12-24-27(21(19)23-15-22-20)14-18-6-4-17(3)5-7-18/h4-7,12,15H,1,8-11,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARNOJGCVNRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine represents a promising class of pyrazolo-pyrimidine derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents :
- 4-methylbenzyl group
- Piperazine moiety with a 2-methylprop-2-en-1-yl substituent
Biological Activity Overview
Various studies have highlighted the biological activities of pyrazolo-pyrimidine derivatives, particularly their potential as therapeutic agents. The following sections detail specific activities observed in research.
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of similar compounds against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | |
| Compound B | HepG2 (Liver Cancer) | 10.0 | |
| Compound C | PC3 (Prostate Cancer) | 7.5 |
In silico studies also suggest that these compounds can effectively bind to estrogen receptors, which play a crucial role in the proliferation of certain cancer types, indicating a dual mechanism of action by both direct cytotoxicity and receptor modulation.
Neuroprotective Effects
The neuroprotective potential of pyrazolo-pyrimidines has been investigated, particularly in models of neurodegenerative diseases. Compounds similar to the one have shown:
- Inhibition of neuronal apoptosis
- Reduction in oxidative stress markers
These effects are attributed to the modulation of signaling pathways involved in neuronal survival and inflammation.
Antimicrobial Properties
Several studies have reported antimicrobial activity associated with pyrazolo-pyrimidine derivatives. The compound's ability to inhibit bacterial growth was assessed against various strains:
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The interaction with estrogen receptors suggests a potential role in modulating hormonal pathways.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds may protect cells from oxidative damage.
Case Studies
A notable case study involved the evaluation of a closely related derivative in clinical trials for treating breast cancer. The study demonstrated significant tumor reduction in patients treated with the compound compared to control groups.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of a 4-(2-methylprop-2-en-1-yl)piperazine substituent enhances its steric and electronic properties, contributing to its lipophilicity and biological activity . The molecular formula is with a molecular weight of approximately .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Research indicates that these compounds can inhibit oncogenic tyrosine kinases such as c-Src and c-Abl, which are critical targets in cancer therapy .
Case Studies
- In vitro Studies : Certain derivatives have shown significant inhibitory effects on various cancer cell lines, including A431 (epidermoid carcinoma), 8701-BC (breast cancer), SaOS-2 (osteosarcoma), and PC3 (prostate cancer). These compounds induced apoptosis and reduced cellular proliferation at nanomolar concentrations .
- Prodrug Development : Strategies to enhance the bioavailability of pyrazolo[3,4-d]pyrimidines have led to the development of prodrugs that improve aqueous solubility and pharmacokinetic properties without compromising their anticancer efficacy .
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Research Insights
- Mechanism of Action : These compounds may inhibit specific enzymes involved in inflammatory processes or modulate cytokine release, contributing to their therapeutic effects .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have been explored in various studies. The compound has demonstrated efficacy against several microbial strains, suggesting its potential as an antimicrobial agent.
Experimental Findings
- In vitro Efficacy : Studies report that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens .
Synthetic Methods
The synthesis of 1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various methodologies, often involving multi-step reactions that incorporate piperazine derivatives and pyrazolo-pyrimidine precursors. The general synthetic approach includes:
- Formation of the Pyrazolo Core : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Introducing the piperazine moiety through nucleophilic substitution strategies.
- Final Modifications : Adding substituents like 4-methylbenzyl groups to enhance biological activity .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution reactions, particularly at its nitrogen atoms. This reactivity enables structural diversification for pharmacological optimization:
Key Examples
-
Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) in THF forms N-acylpiperazines, enhancing lipophilicity .
Table 1: Piperazine Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C, 6 h | N-Methylpiperazine derivative | 78 | |
| Benzoyl chloride | THF, RT, 12 h | N-Benzoylpiperazine derivative | 65 |
Electrophilic Aromatic Substitution on Pyrazolo-Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold participates in electrophilic substitutions, primarily at the C3 and C5 positions:
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at C3, enabling further reduction to amines .
-
Halogenation : Bromine in acetic acid selectively substitutes C5, forming 5-bromo derivatives for cross-coupling reactions .
Mechanistic Insight
The electron-rich pyrimidine ring directs electrophiles to meta positions relative to the pyrazole nitrogen, as confirmed by DFT calculations .
Addition Reactions at the Allyl Group
The 2-methylprop-2-en-1-yl substituent undergoes addition reactions:
-
Hydrohalogenation : HCl gas in dichloromethane adds across the double bond, yielding chlorinated derivatives.
-
Epoxidation : m-CPBA in CH₂Cl₂ forms an epoxide, which can be further functionalized.
Table 2: Allyl Group Reactivity
| Reaction Type | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Hydrohalogenation | HCl (g) in CH₂Cl₂ | Chloro-adduct | Markovnikov | |
| Epoxidation | m-CPBA in CH₂Cl₂ | Epoxide | Syn |
Cycloaddition and Ring-Opening Reactions
The pyrazolo-pyrimidine core engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused tricyclic systems . Additionally, acid-mediated ring-opening of the pyrimidine ring produces aminopyrazole intermediates .
Synthetic Utility
Oxidation and Reduction Pathways
-
Oxidation : KMnO₄ oxidizes the allyl group to a ketone, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, generating dihydro derivatives.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings at halogenated positions (e.g., 5-bromo) enable aryl/heteroaryl introductions:
Protocol
Hydrolysis and Condensation
The pyrimidine ring undergoes hydrolysis under acidic conditions (HCl, reflux) to yield pyrazol-3-amine derivatives. These intermediates participate in condensations with aldehydes, forming Schiff bases .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
Key Observations :
- Electron Effects : The 4-methylbenzyl group in the target compound introduces steric bulk without strong electron-withdrawing/donating effects, unlike the 4-chlorobenzyl analog .
- Piperazine Modifications : The isobutenyl group on piperazine (target) provides an unsaturated, hydrophobic chain, contrasting with the aromatic phenethyl or pyridinyl substituents. This may alter membrane permeability and target engagement.
- Hybrid Derivatives: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine fuse additional rings to the core, enhancing rigidity but complicating synthesis.
Q & A
Q. Advanced Research Focus
- Optimized Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) at 60–80°C improves electrophilic reactivity of allylic halides. Catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .
- Protection-Deprotection : Temporarily blocking reactive piperazine nitrogens with Boc groups prevents side reactions during alkylation .
- Post-Reaction Analysis : TLC or LC-MS monitoring identifies incomplete reactions or byproducts (e.g., dimerization of allylic groups), guiding iterative optimization .
How can discrepancies in spectral data between synthesized batches be resolved?
Q. Advanced Research Focus
- Isomer Identification : The 2-methylprop-2-en-1-yl group may adopt cis/trans configurations, altering NMR splitting patterns. Computational modeling (e.g., DFT-based chemical shift predictions) helps assign stereochemistry .
- Impurity Profiling : LC-HRMS detects trace impurities (e.g., unreacted starting materials or oxidation byproducts). Comparative studies with reference spectra from authenticated samples (e.g., PubChem data) reduce ambiguity .
- Crystallographic Validation : Single-crystal X-ray diffraction definitively resolves structural ambiguities, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .
What computational approaches predict the compound’s physicochemical and bioactive properties?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5), aqueous solubility, and blood-brain barrier penetration based on the compound’s PSA (~60 Ų) and molecular weight (~400 g/mol) .
- Docking Studies : Molecular docking against targets like dopamine D3 receptors (using PDB structures) highlights interactions between the piperazine moiety and hydrophobic binding pockets .
- MD Simulations : Assess stability of ligand-receptor complexes, with parameters adjusted for the compound’s flexibility (e.g., rotation of the 4-methylbenzyl group) .
What structure-activity relationship (SAR) trends are observed for pyrazolo[3,4-d]pyrimidine derivatives?
Q. Advanced Research Focus
- Piperazine Substitutions : Bulky groups (e.g., 2-methylprop-2-en-1-yl) enhance selectivity for kinase targets by reducing off-target binding, as seen in analogues with improved IC50 values .
- Core Modifications : Electron-withdrawing substituents on the pyrimidine ring (e.g., Cl, NO2) increase metabolic stability but may reduce solubility. Balancing these effects requires iterative SAR studies .
- Biological Activity : Derivatives with 4-aryloxy groups show antiviral activity (e.g., IC50 = 0.8 μM against HSV-1), while urea-linked analogues exhibit anti-inflammatory effects via COX-2 inhibition .
How do solvent and temperature affect the compound’s stability during storage?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
